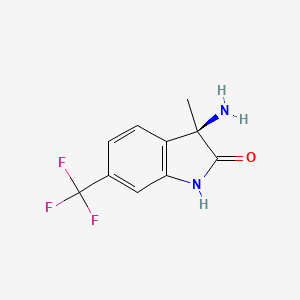
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one is a compound of significant interest in the field of organic chemistry. It features a unique structure with an indole core, which is a common motif in many biologically active molecules. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Méthodes De Préparation
The synthesis of (3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one typically involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the amino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and reduce costs.
Analyse Des Réactions Chimiques
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its stability and activity, making it a candidate for drug development.
Industry: The compound’s chemical properties make it valuable in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism by which (3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparaison Avec Des Composés Similaires
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one can be compared with other similar compounds, such as:
(3R)-3-amino-3-methyl-6-(difluoromethyl)-1H-indol-2-one: This compound has a similar structure but with a difluoromethyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
(3R)-3-amino-3-methyl-6-(chloromethyl)-1H-indol-2-one:
(3R)-3-amino-3-methyl-6-(bromomethyl)-1H-indol-2-one: This compound features a bromomethyl group, which affects its chemical stability and biological activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H9F3N2O |
|---|---|
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
(3R)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-9(14)6-3-2-5(10(11,12)13)4-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
Clé InChI |
WUAZBJKMMLLGPV-SECBINFHSA-N |
SMILES isomérique |
C[C@]1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
SMILES canonique |
CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


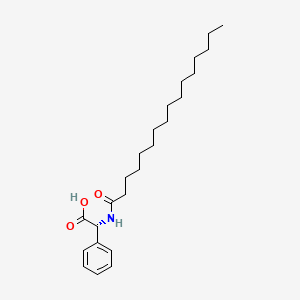
![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)

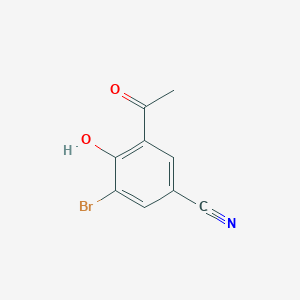
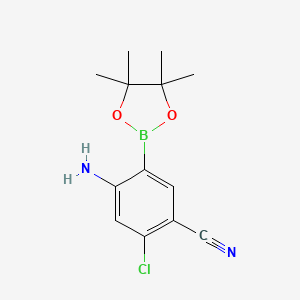
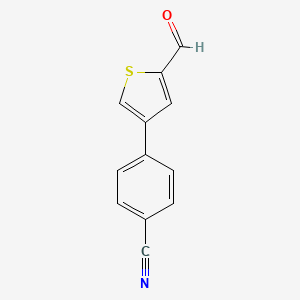
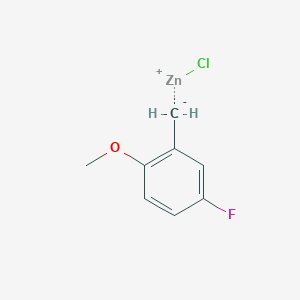
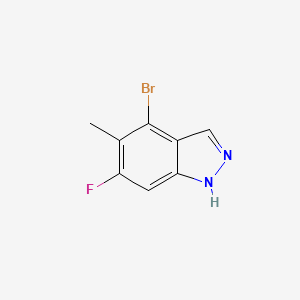
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
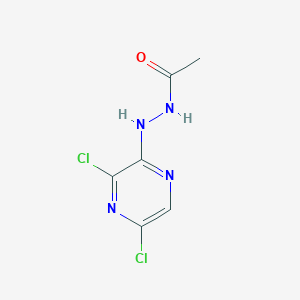
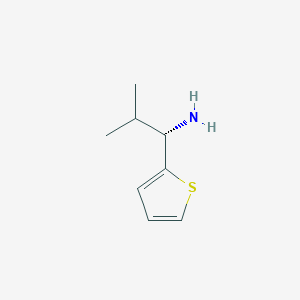
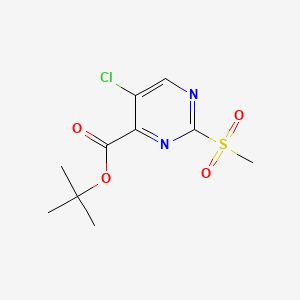
![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)

